4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 126689-04-1
VCID: VC20830751
InChI: InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2(CC2)C
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane

CAS No.: 126689-04-1

Cat. No.: VC20830751

Molecular Formula: C10H19BO2

Molecular Weight: 182.07 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane - 126689-04-1

Specification

CAS No. 126689-04-1
Molecular Formula C10H19BO2
Molecular Weight 182.07 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3
Standard InChI Key SBMUAPREBINNKY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2(CC2)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2(CC2)C

Introduction

Chemical Identity and Structure

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane belongs to the family of cyclopropylboronate derivatives, specifically pinacol boronic esters. The compound consists of a 1-methylcyclopropyl group bonded to the boron atom, which is further connected to two oxygen atoms forming the dioxaborolane ring structure.

Nomenclature and Identification

The compound is known by several synonyms in the chemical literature and industry:

  • 1-Methyl-cyclopropylboronic acid pinacol ester

  • 1-Methyl-cyclopropylboronic acid pinacle ester

  • 4,4,5,5-tetraMethyl-2-(1-Methylcyclopropyl)-1,3,2-Dioxaborolane

  • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-

The standardized identification parameters for this compound are presented in Table 1:

ParameterValue
CAS Registry Number126689-04-1
Molecular FormulaC10H19BO2
Molecular Weight182.07 g/mol
MDL NumberMFCD23381517
CBNumberCB12644748

Structural Characteristics

The structure of 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane features several key components:

  • A cyclopropyl ring with a methyl substituent at position 1

  • A boron atom directly bonded to the cyclopropyl ring

  • A dioxaborolane ring formed by the boron atom and two oxygen atoms

  • Four methyl groups (two each at positions 4 and 5) on the dioxaborolane ring

The strained cyclopropyl ring, with its approximately 60° bond angles (significantly deviating from the ideal 109.5° tetrahedral angles), contributes to the unique reactivity of this compound. The methyl substituent on the cyclopropyl ring further influences its steric and electronic properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane is essential for its proper handling, storage, and application in synthetic procedures.

Physical Properties

The available data on physical properties of this compound are summarized in Table 2:

PropertyValueNotes
Physical StateNot specified in available dataLikely a liquid or low-melting solid
Boiling Point188.0±9.0 °CPredicted value
Density0.94±0.1 g/cm³Predicted value
Melting PointNot specified in available data-
SolubilityNot specified in available dataLikely soluble in organic solvents

Chemical Stability and Reactivity

As a boronic ester, 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane exhibits several characteristic reactivity patterns:

  • The boron-carbon bond is susceptible to oxidative cleavage, which can be utilized in synthetic transformations

  • The compound may undergo hydrolysis in the presence of water to form the corresponding boronic acid

  • The cyclopropyl ring, being strained, can participate in ring-opening reactions under specific conditions

  • The boron atom, with its empty p-orbital, can act as a Lewis acid in certain reactions

It is worth noting that boronic esters like this compound generally show improved stability compared to the corresponding boronic acids, making them more suitable for storage and handling in synthetic applications.

The preparation of 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane has been documented in the chemical literature, with reference to a synthesis described in Tetrahedron Letters, volume 30, page 4815, published in 1989 .

Purification Methods

Purification of 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane would likely employ standard techniques used for similar boronic esters:

  • Distillation under reduced pressure

  • Column chromatography on silica gel, potentially using a solvent system of hexanes/ethyl acetate

  • Recrystallization from appropriate solvent systems

Applications in Organic Synthesis

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane serves as a valuable synthetic intermediate in organic chemistry, particularly in the preparation of diverse cyclic and acyclic compounds .

Cross-Coupling Reactions

Like other boronic esters, this compound can potentially participate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these transformations, the carbon-boron bond undergoes transmetalation with a transition metal catalyst (typically palladium), enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura reaction involves the coupling of boronic acids or esters with organohalides in the presence of a palladium catalyst and a base. Direct transmetalation of boronic esters without prior hydrolysis has been demonstrated in certain systems, which could be applicable to 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane .

Synthetic Building Block

The cyclopropyl group in 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane represents a valuable structural motif found in numerous natural products and pharmaceutically active compounds. The boronic ester functionality provides a handle for further functionalization, making this compound useful as a building block in the construction of more complex molecules.

Potential synthetic applications include:

  • Introduction of cyclopropyl moieties into target molecules

  • Functionalization of the cyclopropyl ring through transformation of the boronic ester group

  • Utilization in sequential transformations leveraging both the cyclopropyl and boronic ester functionalities

Functional Group Transformations

The boronic ester group in 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane can undergo various transformations, expanding its utility in organic synthesis:

  • Oxidation to introduce hydroxyl groups (converting C-B to C-OH)

  • Amination to form C-N bonds

  • Halogenation to produce alkyl halides

  • Homologation reactions to extend carbon chains

Chemical Behavior and Reactivity

The reactivity of 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane is influenced by both the boronic ester functionality and the cyclopropyl group, creating a unique reactivity profile.

Boronic Ester Reactivity

As a boronic ester, this compound exhibits several characteristic reaction patterns:

  • Transmetalation: The carbon-boron bond can undergo transmetalation with transition metals, particularly in catalytic processes

  • Oxidation: The boronic ester can be oxidized to introduce hydroxyl groups

  • Protodeboronation: Under certain conditions, the carbon-boron bond can be cleaved with replacement by hydrogen

  • Nucleophilic behavior: The carbon attached to boron can act as a nucleophile when activated appropriately

Cyclopropyl Group Reactivity

The cyclopropyl moiety contributes additional reactivity features:

  • Ring-opening reactions: The strained three-membered ring can undergo opening under various conditions

  • Rearrangements: The strain energy in the cyclopropyl ring can drive rearrangement processes

  • Steric effects: The geometry of the cyclopropyl group influences the approach of reagents to reactive centers

The combination of these reactivity patterns makes 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane a versatile synthetic intermediate with potential applications in diverse transformations.

Structure-Activity Relationships in Borocyclopropanes

Understanding the structure-activity relationships of compounds like 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane can provide insights into their behavior in various chemical transformations.

Electronic Effects

The electronic properties of borocyclopropanes are influenced by several factors:

  • The empty p-orbital on boron, which contributes to its Lewis acidity

  • The electron-donating or withdrawing effects of substituents on the cyclopropyl ring

  • The electron-donating effect of the oxygen atoms in the dioxaborolane ring

The methyl substituent on the cyclopropyl ring in 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane provides a slight electron-donating effect, potentially influencing the reactivity of the cyclopropyl-boron bond.

Steric Considerations

Steric factors play a significant role in the reactivity of boronic esters:

Research on related pinacol boronic esters has shown that steric bulk around the boron atom can impact the formation of intermediates in reactions such as transmetalation, as observed in studies with compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

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